N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a propyl chain, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a propyl chain. This can be achieved through alkylation reactions using appropriate alkyl halides and catalysts.
Sulfonamide Formation: The functionalized adamantane derivative is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or aromatic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential antiviral or anticancer agent.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or inhibiting cancer cell growth. The sulfonamide group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-chlorobenzenesulfonamide: Lacks the propyl and methoxy groups, which may affect its biological activity and chemical reactivity.
N-(adamantan-1-yl)-3-methoxybenzenesulfonamide: Similar structure but without the chlorine atom, potentially altering its interaction with molecular targets.
N-(adamantan-1-yl)propylbenzenesulfonamide: Lacks the chlorine and methoxy groups, which may influence its overall properties.
Uniqueness
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide is unique due to the combination of its adamantane, propyl, chloro, and methoxy groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3S/c1-3-19(20-10-13-6-14(11-20)8-15(7-13)12-20)22-26(23,24)16-4-5-17(21)18(9-16)25-2/h4-5,9,13-15,19,22H,3,6-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNXFWXSDQLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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